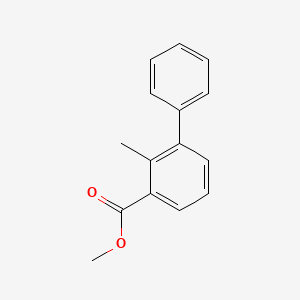

2-Methyl-3-phenylbenzoic Acid Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-3-phenylbenzoic Acid Methyl Ester is a biochemical compound . Its molecular formula is C15H14O2 and it has a molecular weight of 226.27 .

Synthesis Analysis

The synthesis of esters like 2-Methyl-3-phenylbenzoic Acid Methyl Ester typically involves the reaction of a carboxylic acid and an alcohol in the presence of a catalyst . This process is known as esterification . The reaction is slow and reversible, and to reduce the chances of the reverse reaction happening, the ester is often distilled off as soon as it is formed .Molecular Structure Analysis

The molecular structure of 2-Methyl-3-phenylbenzoic Acid Methyl Ester consists of a benzene ring attached to a carboxylic ester group . The benzene ring is substituted with a methyl group and a phenyl group .Chemical Reactions Analysis

Esters like 2-Methyl-3-phenylbenzoic Acid Methyl Ester can undergo a variety of chemical reactions. These include oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between nonpolar alkanes and alcohols . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water .Scientific Research Applications

Precursor in Organic Synthesis

Methyl-2-formyl benzoate, a compound structurally similar to 2-Methyl-3-phenylbenzoic Acid Methyl Ester, is known as a bioactive precursor in organic synthesis . It’s used to synthesize a variety of pharmacologically active compounds, including antifungal and antihypertensive agents .

Biofuel Production

In a study on the production of fatty acid methyl esters by a wastewater-isolated microalgae-yeast co-culture, it was found that transesterification of the extracted lipids produced fatty acid methyl esters (FAMEs), which are relevant for biodiesel production . This suggests that 2-Methyl-3-phenylbenzoic Acid Methyl Ester could potentially be used in similar processes.

Synthesis of 1,2,3-Triazoles

1,2,3-Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . Methyl 2-methyl-3-phenylbenzoate could potentially be used in the synthesis of these compounds.

Environmentally Safe Insecticide

Methyl benzoate, a compound structurally similar to 2-Methyl-3-phenylbenzoic Acid Methyl Ester, has been shown to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests . It’s possible that 2-Methyl-3-phenylbenzoic Acid Methyl Ester could have similar applications.

Production of (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester

An emulsion bioreactor has been proposed for the production of (2R,3S)-3-(4-methoxyphenyl) glycidic acid methyl ester from a racemic mixture using the lipase from Serratia marcescens . This suggests that 2-Methyl-3-phenylbenzoic Acid Methyl Ester could potentially be used in similar processes.

Pharmaceutical Applications

Given its potential use as a precursor in organic synthesis and in the synthesis of 1,2,3-triazoles, 2-Methyl-3-phenylbenzoic Acid Methyl Ester could potentially be used in the development of new pharmaceuticals .

Mechanism of Action

Target of Action

The primary targets of “2-Methyl-3-phenylbenzoic Acid Methyl Ester” are currently unknown. This compound is a biochemical used for proteomics research

Mode of Action

It is known that methyl esters like this compound can be synthesized using diazomethane . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an S N 2 reaction with protonated diazomethane to produce the methyl ester with nitrogen gas as a leaving group .

Biochemical Pathways

As a biochemical used in proteomics research , it may be involved in various biochemical reactions

Result of Action

As a biochemical used in proteomics research , it may have various effects depending on the context of its use

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, stable isotope-labeled compounds like “2-Methyl-3-phenylbenzoic Acid Methyl Ester” are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .

Future Directions

The use of renewable feedstocks coupled with catalysis is one of the key principles of green chemistry . Fatty acid methyl esters, such as 2-Methyl-3-phenylbenzoic Acid Methyl Ester, have great potential in the chemical industry . Their catalytic conversion allows them to produce a wide range of useful chemicals . The production of biodiesel is associated with the formation of another important and versatile chemical, glycerol .

properties

IUPAC Name |

methyl 2-methyl-3-phenylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-13(12-7-4-3-5-8-12)9-6-10-14(11)15(16)17-2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBPPUMWUBCKIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-4,9-Epoxynaphtho[2,3-d]imidazole](/img/structure/B588814.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile](/img/structure/B588820.png)